cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound with a molecular formula of C15H27NO6 . This compound belongs to the class of glycosides, which are molecules where a sugar is bound to another functional group via a glycosidic bond. It is structurally characterized by the presence of a cyclohexylmethyl group attached to the 2-acetamido-2-deoxy-beta-D-glucopyranoside moiety.
Preparation Methods
The synthesis of cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-beta-D-glucopyranose with cyclohexylmethyl alcohol. The reaction is usually catalyzed by an acid or a base to facilitate the formation of the glycosidic bond . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pH, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of glycosylation processes and the role of glycosides in biological systems.
Mechanism of Action
The mechanism of action of cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparison with Similar Compounds
Cyclohexylmethyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound has a similar structure but with a methyl group instead of a cyclohexylmethyl group.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: This compound contains an azide group, which makes it useful in click chemistry reactions.
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine: This compound has an amino group, which can participate in different types of chemical reactions compared to the cyclohexylmethyl derivative.
This compound stands out due to its unique cyclohexylmethyl group, which can impart different physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C15H27NO6 |
---|---|
Molecular Weight |
317.38 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-(cyclohexylmethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h10-15,17,19-20H,2-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15-/m1/s1 |
InChI Key |
ZYHQMRNILDNVCD-KJWHEZOQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2CCCCC2)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2CCCCC2)CO)O)O |
Origin of Product |
United States |
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